2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride
CAS No.: 1956309-40-2
Cat. No.: VC3100481
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956309-40-2 |
|---|---|
| Molecular Formula | C7H18Cl2N2O |
| Molecular Weight | 217.13 g/mol |
| IUPAC Name | 2-(4-methylpiperazin-2-yl)ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2O.2ClH/c1-9-4-3-8-7(6-9)2-5-10;;/h7-8,10H,2-6H2,1H3;2*1H |
| Standard InChI Key | QCGJLQFTDVGCFZ-UHFFFAOYSA-N |
| SMILES | CN1CCNC(C1)CCO.Cl.Cl |
| Canonical SMILES | CN1CCNC(C1)CCO.Cl.Cl |
Introduction
2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride is a chemical compound characterized by its unique structure, featuring a piperazine ring substituted with a methyl group and an ethanol moiety. This compound is particularly notable for its dihydrochloride salt form, which enhances its solubility in water, making it suitable for various biological applications.
Synthesis Overview
While the exact synthesis pathway is not detailed in available literature, compounds with similar structures often involve reactions that form the piperazine ring and then attach the ethanol moiety. The dihydrochloride salt form is typically obtained by reacting the base compound with hydrochloric acid.
Potential Applications
-
Pharmacological Research: The compound's structure suggests potential interactions with biological targets, which could be explored in drug discovery processes.
-
Biological Studies: Its solubility in water makes it suitable for in vitro studies, where it could be used to investigate interactions with enzymes or receptors.
Comparison with Similar Compounds
2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride can be compared to other compounds with similar structures to understand its unique features and potential applications.
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-(Piperazin-2-yl)ethanol dihydrochloride | 1565818-62-3 | 1.00 | Lacks methyl substitution on the piperazine ring |
| (R)-Piperidin-2-yl)ethanol hydrochloride | 787622-24-6 | 0.79 | Contains a piperidine ring instead of piperazine |
| (S)-2-(Hydroxyethyl)piperidine hydrochloride | 786684-21-7 | 0.79 | Hydroxyethyl group attached to a piperidine structure |
| Piperazin-2-ylmethanol dihydrochloride | 122323-87-9 | 0.76 | Methanol instead of ethanol, altering solubility and reactivity |
Safety and Handling
2-(4-Methylpiperazin-2-yl)ethanol dihydrochloride is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It should be handled with caution, following appropriate safety protocols.
Storage and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume